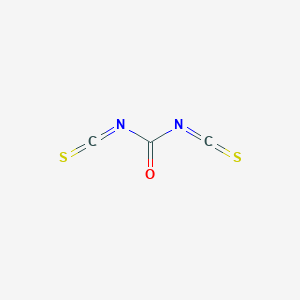
Carbonyl diisothiocyanate
Overview
Description
Carbonyl diisothiocyanate is a highly reactive and unstable compound with the molecular formula C₃N₂O₂S₂. It was first synthesized in 1902 and has since been characterized in both the condensed and gas phases . This compound is known for its unique reactivity and properties, making it an interesting subject for scientific research.
Preparation Methods
Carbonyl diisothiocyanate can be synthesized from phosgene or related compounds such as diphosgene, triphosgene, and fluorophosgene . One common method involves the reaction of thiophosgene with ammonium or silver thiocyanate . The reaction conditions typically require careful control of temperature and moisture, as the compound is highly sensitive to both .
Chemical Reactions Analysis
Carbonyl diisothiocyanate undergoes various types of chemical reactions, including addition and ring closure reactions. For example, it reacts with nucleophiles to form substituted thiadiazines . The compound can also undergo photolytic decarbonylation to form different isomers . Common reagents used in these reactions include hydrogen halides and ethanol . Major products formed from these reactions include carbonyl bis(carbamoylhalides) and substituted thiadiazines .
Scientific Research Applications
Carbonyl diisothiocyanate has several scientific research applications. It is used in the study of molecular structure and reactivity, particularly in the context of heavier homologues of molecules essential to life, such as carbonic acid and urea . The compound’s unique properties make it a valuable tool for exploring new areas of synthetic chemistry and developing novel applications .
Mechanism of Action
The mechanism of action of carbonyl diisothiocyanate involves its high reactivity with nucleophiles, leading to the formation of various products through addition and ring closure reactions . The compound’s molecular targets include nucleophilic sites on other molecules, which it can modify through its reactive isothiocyanate groups . This reactivity is influenced by the electronic environment of the molecule, which can be studied using techniques such as rotational spectroscopy .
Comparison with Similar Compounds
Similar compounds include carbonyl diisocyanate, carbonyl dicyanide, and carbonyl diazide . These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, carbonyl diisocyanate also reacts with nucleophiles but forms different products compared to carbonyl diisothiocyanate . The unique reactivity of this compound, particularly its tendency to undergo ring closure reactions, sets it apart from these related compounds .
Properties
IUPAC Name |
carbonyl diisothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N2OS2/c6-3(4-1-7)5-2-8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSCKQLKRBVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N=C=S)=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506959 | |
| Record name | Carbonyl diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6470-09-3 | |
| Record name | Carbonyl diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















